molecular formula C24H30FN3O6S B12419537 Ibiglustat succinate CAS No. 1629063-80-4

Ibiglustat succinate

Cat. No.: B12419537
CAS No.: 1629063-80-4
M. Wt: 507.6 g/mol
InChI Key: TWRYSLPYKQOKAO-PKLMIRHRSA-N
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Description

Ibiglustat succinate: , also known as Venglustat succinate, is a potent inhibitor of glucosylceramide synthase. This enzyme is crucial for the synthesis of glycosphingolipids, which are essential components of cell membranes. By inhibiting this enzyme, this compound can block the formation of glucosylceramide, making it a valuable compound in the treatment of various lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson’s disease associated with GBA mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibiglustat succinate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Ibiglustat succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

Scientific Research Applications

Ibiglustat succinate is an orally active, brain-penetrant glucosylceramide synthase (GCS) inhibitor being investigated for various research applications . It is also known as Venglustat succinate .

Scientific Research Applications

This compound is used in scientific research for the study and potential treatment of several diseases :

  • Gaucher Disease Type 3: this compound is investigated for its potential in treating Gaucher disease type 3 .
  • Parkinson's Disease Associated with GBA Mutations: Research explores the use of this compound in Parkinson's disease related to mutations in the GBA gene .
  • Fabry Disease: this compound is being developed as a substrate reduction therapy for Fabry disease, a lysosomal storage disorder .
  • GM2 Gangliosidosis: The compound is also under investigation for potential applications in GM2 gangliosidosis research .
  • Autosomal Dominant Polycystic Kidney Disease: this compound is being researched for its potential role in autosomal dominant polycystic kidney disease .
  • Synucleinopathies: Ibiglustat is useful in the treatment and/or prevention of synucleinopathies such as Parkinson’s disease .

In Vitro Studies

  • This compound at 1 μM for 15 days on Fabry disease (FD) cells showed GL-3 levels close to the physiological level in untreated wild-type (WT) cells. This suggests it can prevent additional GL-3 accumulation and ameliorate the levels of this sphingolipid in FD cardiomyocytes .

Clinical Trials

  • A Phase 2 study (NCT02228460) assessed the safety, pharmacokinetics (PK), pharmacodynamics (PD), and exploratory efficacy of Ibiglustat in enzyme replacement therapy treatment-naive adult male participants diagnosed with Fabry disease. Participants received 15 mg of Ibiglustat (GZ/SAR402671) once daily orally for 26 weeks .
  • Sanofi is conducting two Phase 3 clinical trials to assess the impact of venglustat on Fabry disease symptoms .
    • The PERIDOT clinical trial (NCT05206773) is investigating whether venglustat can ease abdominal and neuropathic pain in Fabry disease patients. Participants will receive either 15 mg venglustat oral tablets or a placebo, once daily for one year, with an option to join an open-label extension period .
    • The CARAT trial (NCT05280548) is evaluating venglustat’s effects on left ventricular hypertrophy, a heart disease seen in many Fabry patients .

Additional Information

Mechanism of Action

Ibiglustat succinate exerts its effects by inhibiting glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. By blocking this enzyme, this compound reduces the accumulation of glycosphingolipids in cells, which is beneficial in treating lysosomal storage disorders. The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glycosphingolipid synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ibiglustat succinate include:

Uniqueness

This compound is unique due to its high potency, brain-penetrant properties, and oral bioavailability. These characteristics make it particularly effective in treating neurological manifestations of lysosomal storage disorders, setting it apart from other similar compounds .

Biological Activity

Ibiglustat succinate, also known as Venglustat, is an orally active glucosylceramide synthase (GCS) inhibitor that has garnered attention for its potential therapeutic applications in lysosomal storage disorders, particularly Fabry disease. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound functions by inhibiting the enzymatic conversion of ceramide to glucosylceramide. This inhibition reduces the substrate available for the synthesis of complex glycosphingolipids, thereby preventing the accumulation of toxic molecules in lysosomal storage disorders like Fabry disease and Gaucher disease. By targeting GCS, Ibiglustat aims to ameliorate symptoms associated with these conditions by lowering levels of globotriaosylceramide (GL-3), a key substrate involved in Fabry disease pathology .

PropertyValue
Molecular FormulaC₂₄H₃₀FN₃O₆S
Molecular Weight507.57 g/mol
Solubility in DMSO≥ 250 mg/mL (492.54 mM)
Storage Conditions-20°C (3 years), 4°C (2 years)

This compound shows high solubility in DMSO, making it suitable for in vitro studies .

Fabry Disease

A significant focus has been on Ibiglustat's efficacy in treating Fabry disease. A Phase 2a clinical trial (NCT02228460) evaluated the safety and efficacy of Ibiglustat in treatment-naïve adult males with classic Fabry disease. Key findings include:

  • Study Design : Open-label, single-arm trial with a total of 11 participants aged 18-37.
  • Dosage : Participants received 15 mg of Ibiglustat once daily for 26 weeks, followed by an extension study lasting up to 130 weeks.
  • Results :
    • No significant reduction in GL-3 scores after 26 weeks.
    • After three years, five out of six patients showed reductions in GL-3 scores compared to baseline.
    • No biochemical or histological progression of Fabry disease was observed over the follow-up period .

Safety Profile

The safety assessment revealed:

  • A total of 169 treatment-emergent adverse events (TEAEs), predominantly mild (73%).
  • No treatment-related life-threatening adverse events or deaths were reported.
  • Changes in GL-3 levels were monitored using light microscopy and electron microscopy techniques .

Case Studies

A notable case study involved a patient with classic Fabry disease who participated in the clinical trial. After three years on Ibiglustat:

  • The patient achieved a GL-3 score of zero, indicating complete clearance of GL-3 from skin cells.
  • Blood levels of molecules from the GL-3 synthesis pathway decreased significantly.

This case illustrates the potential for long-term management of Fabry disease symptoms through substrate reduction therapy using this compound .

Properties

CAS No.

1629063-80-4

Molecular Formula

C24H30FN3O6S

Molecular Weight

507.6 g/mol

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;butanedioic acid

InChI

InChI=1S/C20H24FN3O2S.C4H6O4/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-3(6)1-2-4(7)8/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);1-2H2,(H,5,6)(H,7,8)/t16-;/m1./s1

InChI Key

TWRYSLPYKQOKAO-PKLMIRHRSA-N

Isomeric SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(CC(=O)O)C(=O)O

Origin of Product

United States

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